molecular formula C24H21N5O2S B11637069 (5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11637069
M. Wt: 443.5 g/mol
InChI Key: VCISLUWDKGAICQ-BKUYFWCQSA-N
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Description

(5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone.

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a thioamide with a haloketone.

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of an azide with an alkyne.

    Coupling Reactions: The final step involves coupling the pyrazole, thiazole, and triazole rings through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Acetylacetone: Another compound with keto-enol tautomerism, similar to the thiazolotriazole structure.

    Diketene: Used in the synthesis of various heterocyclic compounds.

Uniqueness

The uniqueness of (5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its multi-ring structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in scientific research and industrial applications.

Biological Activity

The compound (5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines elements from pyrazole and thiazole derivatives, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N6OC_{22}H_{22}N_6O with a molecular weight of approximately 394.45 g/mol. The intricate structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H22N6OC_{22}H_{22}N_6O
Molecular Weight394.45 g/mol
IUPAC NameThis compound

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation in various in vitro studies. The thiazole component may enhance this effect by interacting with specific cellular targets involved in cancer progression.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is supported by studies demonstrating that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In particular, modifications to the pyrazole ring have been linked to enhanced inhibitory activity against these cytokines. The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar compounds indicate potential efficacy against various bacterial strains. Pyrazole and thiazole derivatives have been reported to exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi. This suggests that the compound may possess broad-spectrum antimicrobial capabilities.

Case Studies and Research Findings

A study conducted by Selvam et al. focused on synthesizing a series of pyrazole derivatives and evaluating their biological activities. Compounds demonstrated significant inhibition of TNF-α and IL-6 at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

Another research effort explored the synthesis of thiazole-pyrazole hybrids and their effects on bacterial strains. The findings indicated that certain derivatives exhibited promising antibacterial activity against E. coli and Staphylococcus aureus .

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
  • Modulation of Signaling Pathways : Interaction with key signaling molecules could alter cellular responses to stress or damage.
  • Direct Antimicrobial Action : The structural components may disrupt microbial cell membranes or interfere with metabolic pathways.

Properties

Molecular Formula

C24H21N5O2S

Molecular Weight

443.5 g/mol

IUPAC Name

(5Z)-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H21N5O2S/c1-3-11-31-20-10-9-17(12-16(20)2)22-18(14-28(27-22)19-7-5-4-6-8-19)13-21-23(30)29-24(32-21)25-15-26-29/h4-10,12-15H,3,11H2,1-2H3/b21-13-

InChI Key

VCISLUWDKGAICQ-BKUYFWCQSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC=N4)S3)C5=CC=CC=C5)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC=N4)S3)C5=CC=CC=C5)C

Origin of Product

United States

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